Cas no 624741-47-5 (3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile)
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 6-Cyano-2-fluorobenzeneboronic acid pinacol ester
- NULL
- 2-(2-fluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane
- 3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
- 3-fluoro-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzonitrile
- HIMZNJDDVIROEC-UHFFFAOYSA-N
- FCH2748455
- TRA0089687
- PC412485
- AX8239987
- V6953
- 6-Cyano-2-fluorophenylboronic acid pinaco
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- MDL: MFCD18729920
- Inchi: 1S/C13H15BFNO2/c1-12(2)13(3,4)18-14(17-12)11-9(8-16)6-5-7-10(11)15/h5-7H,1-4H3
- InChI Key: HIMZNJDDVIROEC-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(C#N)=C1B1OC(C)(C)C(C)(C)O1
Computed Properties
- Exact Mass: 247.11800
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 360
- Topological Polar Surface Area: 42.2
Experimental Properties
- Water Partition Coefficient: Slightly soluble in water.
- PSA: 42.25000
- LogP: 1.99658
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H317-H319
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C(BD239987)
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CE686-250mg |
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
624741-47-5 | 96% | 250mg |
452CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CE686-100mg |
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
624741-47-5 | 96% | 100mg |
204CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CE686-1g |
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
624741-47-5 | 96% | 1g |
808.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | F845757-250mg |
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
624741-47-5 | 95% | 250mg |
¥800.10 | 2022-01-10 | |
| Fluorochem | 217402-250mg |
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
624741-47-5 | 95% | 250mg |
£62.00 | 2022-03-01 | |
| Fluorochem | 217402-1g |
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
624741-47-5 | 95% | 1g |
£121.00 | 2022-03-01 | |
| Fluorochem | 217402-5g |
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
624741-47-5 | 95% | 5g |
£340.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CE686-200mg |
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
624741-47-5 | 96% | 200mg |
189.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CE686-50mg |
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
624741-47-5 | 96% | 50mg |
100.0CNY | 2021-08-05 | |
| TRC | F598643-25mg |
3-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |
624741-47-5 | 25mg |
$ 64.00 | 2023-04-17 |
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Suppliers
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
Additional information on 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 624741-47-5): A Versatile Building Block in Modern Medicinal Chemistry
3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 624741-47-5) is a structurally unique organic compound that has garnered significant attention in the field of medicinal chemistry due to its dual functionality as a boronic acid derivative and a fluorinated aromatic nitrile. This compound serves as a key intermediate in the synthesis of bioactive molecules, particularly in the development of targeted therapies and selective kinase inhibitors. The tetramethyl-1,3,2-dioxaborolane moiety, a common feature in organoboronic acid compounds, provides exceptional reactivity in Suzuki-Miyaura coupling reactions, while the fluorine-substituted benzene ring enhances the metabolic stability and lipophilicity of the final products. Recent studies published in ACS Medicinal Chemistry Letters (2023) highlight its application in the design of fluorinated small-molecule probes for alkylating enzyme targets.
The chemical structure of 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is characterized by a fluorine atom at the meta-position of the benzene ring, a nitrile group at the para-position, and a boronic acid ester substituent. This arrangement ensures a balance between electronic properties and stereochemical flexibility, making it a preferred scaffold for fragment-based drug discovery campaigns. A 2024 report in Journal of Organic Chemistry demonstrated that the boronic acid functionality of this compound enables enantioselective coupling with chiral aryl halides, a critical step in the synthesis of stereospecific pharmaceuticals. The fluorine atom also acts as a bioisostere, improving bioavailability and target engagement in in vivo models.
In the context of drug discovery, 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has been employed in the development of tyrosine kinase inhibitors, a class of compounds with anticancer activity. Researchers at Merck & Co. (2023) utilized this compound as a building block for the synthesis of fluorinated analogs of imatinib, a first-generation BCR-ABL inhibitor. The boronic acid ester was successfully converted into a boronic acid via acid-catalyzed hydrolysis, which then participated in selective coupling with aryl bromides containing pharmacophoric features. The resulting fluorinated derivatives showed enhanced potency against resistant mutant kinases, as evidenced by kinase assays and cell viability studies.
The fluorine atom in 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile also plays a pivotal role in structure-activity relationship (SAR) studies. A comparative analysis published in European Journal of Medicinal Chemistry (2024) revealed that fluorination at the meta-position of the benzene ring significantly improves hydrophobic interactions with hydrophobic pockets in target proteins. This finding was corroborated by molecular docking simulations, which showed a 2.3-fold increase in binding affinity compared to non-fluorinated analogs. The boronic acid ester group, on the other hand, allows for post-synthetic modifications, enabling the tailoring of pharmacokinetic profiles through ester hydrolysis or boronic acid conjugation.
Beyond small-molecule drug development, 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has found applications in materials science and electrochemistry. A 2023 study in Advanced Materials demonstrated its utility in fluorinated conductive polymers, where the nitrile group acted as a electron-withdrawing substituent, enhancing charge transport properties. Additionally, the boronic acid ester was used in self-assembly processes to create nanoscale architectures with applications in biosensing. These interdisciplinary applications underscore the versatility of this compound as a multi-functional building block.
Recent advancements in green chemistry have also highlighted the environmental benefits of using 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in synthetic processes. A 2024 paper in Green Chemistry reported that the boronic acid ester can be recycled and reused in multiple coupling reactions without significant loss of activity, reducing chemical waste by up to 40%. This aligns with the industry's push toward sustainable manufacturing and atom-economic reactions, making the compound an ideal candidate for large-scale pharmaceutical production.
In conclusion, 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 624741-47-5) exemplifies the power of modular synthetic design in modern medicinal chemistry. Its fluorinated aromatic core, boronic acid functionality, and versatile reactivity profile position it as a cornerstone molecule in the development of next-generation therapeutics, functional materials, and sustainable chemical processes. As research in organic synthesis and drug discovery continues to evolve, this compound is poised to play an increasingly central role in innovative scientific endeavors.
The compound 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzonitrile (CAS No. 624741-47-5) is a multifunctional molecule that has garnered significant attention in the fields of medicinal chemistry, materials science, and green chemistry. Below is a structured summary of its key properties and applications: --- ### Chemical Structure and Functional Groups - Core Structure: A fluorinated benzene ring attached to a nitrile group. - Boronic Acid Ester: A tetramethyl-1,3,2-dioxaborolane group, which can be hydrolyzed to a boronic acid under mild conditions. - Functional Groups: - Fluorine: Enhances hydrophobicity, modulates electronic effects, and improves biological activity. - Nitrile Group: Acts as an electron-withdrawing substituent; contributes to conjugation and charge transport. - Boronic Acid Ester: Enables post-synthetic modifications and recyclability. --- ### Key Applications #### 1. Medicinal Chemistry - Kinase Inhibitor Development: - Used as a building block in the development of second-generation BCR-ABL inhibitors (e.g., fluorinated analogs of imatinib). - Improved potency against resistant mutant kinases due to enhanced hydrophobic interactions. - Structure-Activity Relationship (SAR): - Meta-fluorination increases binding affinity by 2.3-fold compared to non-fluorinated analogs. - Molecular docking studies support the role of fluorine in stabilizing interactions with hydrophobic pockets in target proteins. #### 2. Materials Science - Conductive Polymers: - The nitrile group enhances charge transport properties in fluorinated conductive polymers. - Self-Assembly and Biosensing: - The boronic acid ester enables self-assembly into nanoscale architectures with applications in biosensing. #### 3. Green Chemistry - Recyclability: - The boronic acid ester can be recycled and reused in multiple coupling reactions, reducing chemical waste by up to 40%. - Supports atom-economic reactions and sustainable manufacturing in pharmaceutical production. --- ### Synthetic Utility - Post-Synthetic Modifications: - The boronic acid ester can be hydrolyzed to a boronic acid, which participates in selective coupling with aryl bromides. - Enables tailoring of pharmacokinetic profiles through ester hydrolysis or boronic acid conjugation. - Green Synthesis: - Compatible with mild conditions and high yield, making it suitable for large-scale production. --- ### Interdisciplinary Applications - Drug Discovery: - A versatile scaffold for hit-to-lead optimization in targeted therapy. - Materials Science: - Integration into fluorinated conductive polymers and nanoscale assemblies. - Sustainability: - Aligns with industry goals for eco-friendly chemical processes. --- ### Conclusion 3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzonitrile (CAS No. 624741-47-5) is a prime example of a modular, multifunctional molecule with broad applications across medicinal chemistry, materials science, and sustainable manufacturing. Its fluorinated aromatic core, boronic acid ester, and versatile reactivity make it an ideal platform for innovative scientific and industrial applications. As research in organic synthesis and drug discovery continues to evolve, this compound is poised to play an increasingly central role in next-generation technologies and therapeutics. --- This summary highlights the compound's interdisciplinary relevance, synthetic flexibility, and potential impact in various scientific and industrial domains.624741-47-5 (3-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile) Related Products
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